(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene, with the CAS number 119757-57-2, is a synthetic organic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anti-cancer drugs. It is characterized by its complex structure and specific functional groups that contribute to its biological activity.
This compound falls under the category of aromatic compounds, specifically phenolic compounds, due to the presence of hydroxyl groups attached to phenyl rings. Its molecular formula is , and it has a molecular weight of approximately 378.89 g/mol. The compound's structure includes multiple aromatic rings and a chloroethoxy substituent, which are significant for its reactivity and biological interactions .
The synthesis of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene typically involves multi-step organic reactions. One common method includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and characterize the final product.
The molecular structure of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene features:
The compound's structural representation can be depicted using chemical drawing software or visualized in databases like PubChem, which provides detailed information on its geometry and bonding .
Key structural data includes:
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene can participate in several chemical reactions typical for alkenes and phenolic compounds:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in pharmaceutical applications .
The mechanism of action for (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene as an anti-cancer agent involves interaction with specific biological targets:
Research into its specific mechanisms continues, focusing on understanding how structural variations affect biological activity .
Analytical methods such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are essential for characterizing these properties .
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is primarily used in:
The compound's architecture comprises three key regions:
The E/Z isomerism arises from restricted rotation around the C1-C2 double bond, where C1 bears the 4-hydroxyphenyl group and C2 connects to the phenyl group. In the Z-isomer (cis configuration), the bulky 4-hydroxyphenyl and phenyl groups reside on the same side of the double bond, creating significant steric compression. Conversely, the E-isomer (trans configuration) positions these groups opposite each other, minimizing steric interactions and generally exhibiting greater thermodynamic stability [7] [8]. Spectroscopic differentiation (NMR, IR) between these isomers relies on:
Table 1: Key Physicochemical Properties of E and Z Isomers
Property | Z-Isomer | E-Isomer |
---|---|---|
Relative Energy | Higher energy (steric strain) | Lower energy |
Dipole Moment | Higher (polar group alignment) | Lower |
Crystallinity | Lower | Higher |
Chromatographic Rf | Lower (greater polarity) | Higher |
Hydrogen Bond Strength | Enhanced phenolic OH interaction | Reduced |
The deuterated analog (C₂₄H₁₈D₅ClO₂, CAS 1020719-27-0) incorporates five deuterium atoms at the 3,3,4,4,4-positions, creating a molecular weight of 383.92 g/mol [4] [5]. This isotopic labeling facilitates metabolic studies through isotope tracing while maintaining nearly identical physicochemical behavior to the protiated compound. The deuterium atoms influence vibrational frequencies detectable by IR spectroscopy and cause characteristic mass spectral fragmentation patterns (M+• at m/z 383.9) [4].
The strategic value of this compound lies in its bifunctional design:
This dual functionality enables efficient conversion to tamoxifen-like structures through sequential transformations:
(E/Z)-Butene Intermediate → Amine Displacement → Metabolic Activation → Active Metabolite
The chloroethoxy group serves as a protected precursor to aminoethoxy side chains essential for estrogen receptor binding. Displacement with dimethylamine or pyrrolidine occurs under mild conditions (60-80°C in polar aprotic solvents) without affecting the phenolic group or alkene geometry [6] [9]. The compound's structural complexity significantly reduces the synthetic steps required to access advanced intermediates, as evidenced by its application in idoxifene synthesis through diastereoselective transformations [6] [9]. Recent applications extend beyond anticancer agents to lysosomal storage disorder therapeutics, where structural analogs demonstrate disease-modifying effects in Gaucher's disease models through β-glucocerebrosidase modulation [6].
Tamoxifen ((Z)-1-[4-(2-(dimethylamino)ethoxy)phenyl]-1,2-diphenyl-1-butene) requires metabolic activation to 4-hydroxytamoxifen for full therapeutic efficacy against estrogen receptor-positive breast cancers. The subject compound serves as the penultimate precursor to these bioactive species through two distinct pathways:
Table 2: Synthetic Pathways to Tamoxifen Metabolites
Route | Reaction Sequence | Key Advantage | Reference |
---|---|---|---|
McMurry Coupling | Benzophenone + Butanone → Alkene → Chloroethyl derivative | High stereoselectivity (Z-isomer) | [9] |
Grignard Approach | 4-(2-Chloroethoxy)benzophenone + PhPrMgBr → Alcohol → Dehydration | Better E/Z control | [6] |
Deuterated Route | d5-Intermediate → Amine displacement → Metabolic tracer | Enables pharmacokinetic studies | [4] |
The synthesis begins with 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS 103628-22-4), a crystalline solid (mp 60-63°C) with solubility in chlorinated solvents [6]. This ketone undergoes stereoselective reduction or Grignard addition followed by dehydration to yield the (E/Z)-butene intermediate. The critical coupling step employs low-valent titanium reagents (TiCl3/Li) to mediate reductive coupling between carbonyl partners, establishing the tetrasubstituted alkene core with approximately 7:1 Z-selectivity when optimized [9]. The deuterated version (CAS 1020719-27-0) incorporates deuterium at the ethyl group, enabling metabolic studies that revealed:
The compound's structural similarity to active metabolites allows its direct use in receptor binding studies, where the phenolic group mimics the 4-hydroxy group of active metabolites, forming critical hydrogen bonds with Arg351 and Glu353 residues in the estrogen receptor ligand-binding domain [8]. Commercial availability through multiple suppliers (Santa Cruz Biotechnology, Advent Bio, LGC Standards) underscores its importance in pharmaceutical development, though all sources emphasize "For Research Use Only" status [1] [3] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0